molecular formula C10H9N3O4S B255139 2-(Methoxyacetylamino)-6-nitrobenzothiazole

2-(Methoxyacetylamino)-6-nitrobenzothiazole

Cat. No. B255139
M. Wt: 267.26 g/mol
InChI Key: IMLZKWSEXPUPJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methoxyacetylamino)-6-nitrobenzothiazole is a synthetic compound that has gained significant attention in scientific research. It is a benzothiazole derivative that has been found to exhibit potent biological activity and has been extensively studied for its potential use in various fields of research.

Scientific Research Applications

2-(Methoxyacetylamino)-6-nitrobenzothiazole has been studied for its potential use in various fields of research. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. It has also been studied for its potential use as an antibacterial and antifungal agent. In addition, it has been found to exhibit anti-inflammatory activity and has been studied for its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(Methoxyacetylamino)-6-nitrobenzothiazole is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit bacterial and fungal growth by disrupting the cell membrane and interfering with DNA replication.
Biochemical and Physiological Effects:
2-(Methoxyacetylamino)-6-nitrobenzothiazole has been found to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit bacterial and fungal growth. It has also been found to exhibit anti-inflammatory activity and has been studied for its potential use in treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(Methoxyacetylamino)-6-nitrobenzothiazole in lab experiments include its potent biological activity, its ability to induce apoptosis in cancer cells, and its potential use as an antibacterial and antifungal agent. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-(Methoxyacetylamino)-6-nitrobenzothiazole. One potential direction is to further study its mechanism of action and to develop more potent derivatives with improved activity. Another potential direction is to study its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand its potential toxicity and to develop methods for minimizing its toxicity in vivo.
Conclusion:
In conclusion, 2-(Methoxyacetylamino)-6-nitrobenzothiazole is a synthetic compound that has gained significant attention in scientific research. It has been found to exhibit potent biological activity and has been extensively studied for its potential use in various fields of research. The synthesis method has been optimized to yield a high purity product with a good yield. Its mechanism of action is not fully understood, but it has been found to exhibit a range of biochemical and physiological effects. While there are limitations to using this compound in lab experiments, there are several future directions for research on 2-(Methoxyacetylamino)-6-nitrobenzothiazole, including the development of more potent derivatives and the study of its potential use in combination with other drugs.

properties

Product Name

2-(Methoxyacetylamino)-6-nitrobenzothiazole

Molecular Formula

C10H9N3O4S

Molecular Weight

267.26 g/mol

IUPAC Name

2-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C10H9N3O4S/c1-17-5-9(14)12-10-11-7-3-2-6(13(15)16)4-8(7)18-10/h2-4H,5H2,1H3,(H,11,12,14)

InChI Key

IMLZKWSEXPUPJJ-UHFFFAOYSA-N

SMILES

COCC(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COCC(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Amino-6-nitrobenzothiazole (5.9 g) is dissolved in pyridine (100 ml) and thereto is added dropwise methoxyacetyl chloride (3.0 ml) at room temperature. After the mixture is stirred at room temperature for 2 hours, the solvent is distilled off. The resulting solids are washed with water, then with diethyl ether, dried and recrystallized from ethanol to give the title compound (5.1 g) having the following physical properties.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

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